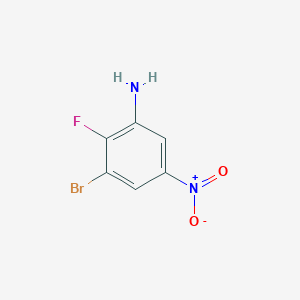

3-Bromo-2-fluoro-5-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-fluoro-5-nitroaniline (C₆H₃BrFN₂O₂) is a halogenated aromatic amine featuring bromine, fluorine, and nitro substituents. This compound is of interest in organic synthesis due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution and cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-nitroaniline typically involves multi-step reactions. One common method includes the nitration of 2-fluoroaniline to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are also crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-nitroaniline undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Coupling Reactions: It can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions

Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.

Oxidation: Potassium permanganate or chromium trioxide.

Coupling: Diazonium salts under acidic conditions.

Major Products Formed

Reduction: 3-Bromo-2-fluoro-5-phenylenediamine.

Oxidation: Various oxidized derivatives depending on the conditions.

Coupling: Azo compounds with different substituents.

Scientific Research Applications

3-Bromo-2-fluoro-5-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential in drug development due to its unique substituents.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

3-Bromo-5-fluoro-N-methyl-2-nitroaniline

- Molecular Formula : C₇H₆BrFN₂O₂

- Key Differences : Incorporates an N-methyl group, reducing hydrogen-bonding capacity compared to the primary amine in the target compound.

3-Bromo-5-chloro-2-fluoroaniline

- Molecular Formula : C₆H₄BrClF (estimated)

- Key Differences: Replaces the nitro group with chlorine, removing the strong electron-withdrawing nitro (-NO₂) effect.

- Impact : The chlorine substituent is less deactivating, making the aromatic ring more reactive toward electrophilic substitution. This compound has applications in synthesizing agrochemical intermediates .

5-Bromo-2-nitro-4-(trifluoromethyl)aniline

- Molecular Formula : C₇H₄BrF₃N₂O₂

- Key Differences : Substitutes fluorine with a trifluoromethyl (-CF₃) group.

- Impact: The -CF₃ group is strongly electron-withdrawing, similar to -NO₂, but offers enhanced thermal stability. This compound is used in materials science for fluorinated polymers .

Positional Isomers

4-Bromo-3-fluoro-2-nitroaniline

- Similarity : 0.92 (structural similarity score)

- Key Differences : Nitro group at position 2 instead of 3.

- Impact : Alters electronic distribution, directing electrophilic attacks to different ring positions. This isomer may exhibit distinct melting points and solubility profiles .

2-Bromo-5-fluoroaniline

- Molecular Formula : C₆H₅BrFN

- Key Differences : Lacks the nitro group.

- Impact: The absence of -NO₂ reduces ring deactivation, making the compound more reactive in diazotization and coupling reactions. Used in dye synthesis .

Functional Group Variations

3-Bromo-2-ethoxy-5-fluoroaniline

- Molecular Formula: C₈H₉BrFNO

- Key Differences : Ethoxy (-OCH₂CH₃) replaces the nitro group.

- Impact : The electron-donating ethoxy group increases electron density on the ring, favoring electrophilic substitution. Applications include pharmaceutical intermediates .

3-Bromo-5-fluoroaniline

- Molecular Formula : C₆H₅BrFN

- Key Differences: No nitro group.

- Impact : Higher basicity compared to the nitro-containing analogue. Used in Suzuki-Miyaura cross-coupling reactions to form biaryl structures .

Comparative Data Table

Research Findings and Trends

- Electronic Effects : The nitro group in this compound strongly deactivates the ring, making it less reactive toward electrophiles but ideal for nucleophilic aromatic substitution (e.g., amination or hydroxylation) .

- Steric Considerations : N-methylated analogues (e.g., 3-Bromo-5-fluoro-N-methyl-2-nitroaniline) show reduced reactivity in coupling reactions due to steric hindrance .

- Positional Isomerism : Nitro group placement significantly affects spectroscopic properties. For example, 5-nitro derivatives exhibit distinct UV-Vis absorption maxima compared to 2-nitro isomers .

Properties

Molecular Formula |

C6H4BrFN2O2 |

|---|---|

Molecular Weight |

235.01 g/mol |

IUPAC Name |

3-bromo-2-fluoro-5-nitroaniline |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H,9H2 |

InChI Key |

YGWGIZDILHHRJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.